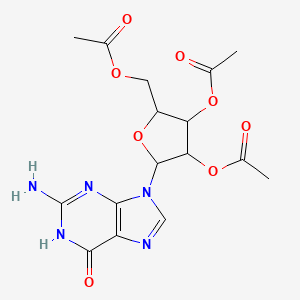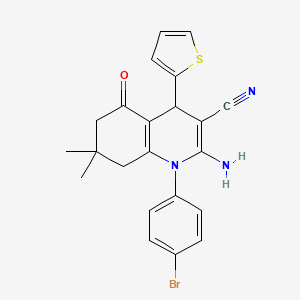![molecular formula C25H21N3 B11536482 3-(4-methylphenyl)-1-phenyl-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazol-5-amine](/img/structure/B11536482.png)
3-(4-methylphenyl)-1-phenyl-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-méthylphényl)-1-phényl-N-[(1E,2E)-3-phénylprop-2-én-1-ylidène]-1H-pyrazol-5-amine est un composé organique complexe avec une structure unique qui inclut un cycle pyrazole, un groupe phényle et un groupe 4-méthylphényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(4-méthylphényl)-1-phényl-N-[(1E,2E)-3-phénylprop-2-én-1-ylidène]-1H-pyrazol-5-amine implique généralement des réactions organiques multi-étapes. Une méthode courante implique la condensation de la 4-méthylacétophénone avec la phénylhydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite réagi avec le cinnamaldéhyde en conditions basiques pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus de synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
3-(4-méthylphényl)-1-phényl-N-[(1E,2E)-3-phénylprop-2-én-1-ylidène]-1H-pyrazol-5-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution électrophile et nucléophile, en particulier au niveau des cycles phényle et pyrazole.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénation en utilisant du brome dans l'acide acétique.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines correspondants.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
3-(4-méthylphényl)-1-phényl-N-[(1E,2E)-3-phénylprop-2-én-1-ylidène]-1H-pyrazol-5-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme agent anticancéreux.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 3-(4-méthylphényl)-1-phényl-N-[(1E,2E)-3-phénylprop-2-én-1-ylidène]-1H-pyrazol-5-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses, exerçant ainsi des effets anticancéreux.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E,2E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, (1E,2E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1E,2E)-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-3-(4-méthoxyphényl)-1-(4-méthylphényl)-2-propén-1-one
- (2E)-3-(3,4-diméthoxyphényl)-1-(4-méthylphényl)-2-propén-1-one
- (2E)-2-(4-méthoxyphényl)-3-(4-méthylphényl)-2-propénoïque acide
Unicité
3-(4-méthylphényl)-1-phényl-N-[(1E,2E)-3-phénylprop-2-én-1-ylidène]-1H-pyrazol-5-amine est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence d'un cycle pyrazole et du système conjugué impliquant les groupes phényle et 4-méthylphényle. Ces éléments structurels contribuent à sa réactivité chimique distincte et à ses activités biologiques potentielles, le différenciant d'autres composés similaires.
Propriétés
Formule moléculaire |
C25H21N3 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
(E,E)-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C25H21N3/c1-20-14-16-22(17-15-20)24-19-25(28(27-24)23-12-6-3-7-13-23)26-18-8-11-21-9-4-2-5-10-21/h2-19H,1H3/b11-8+,26-18+ |
Clé InChI |
GGIYLGUCAIFWJY-QJBYRTJNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C(=C2)N=CC=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536401.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11536402.png)

![4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol](/img/structure/B11536409.png)
![N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11536414.png)
![2-{[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B11536420.png)
![N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B11536436.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11536467.png)


![4-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11536481.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11536490.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11536496.png)
